molecular formula C25H22N2O3 B11179346 11-(furan-2-yl)-3-methyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(furan-2-yl)-3-methyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11179346
M. Wt: 398.5 g/mol
InChI Key: CDCCTBKHXGWFTL-UHFFFAOYSA-N
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Description

11-(furan-2-yl)-3-methyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzodiazepines. This compound is characterized by its unique structure, which includes a furan ring, a phenylcarbonyl group, and a hexahydro-dibenzo-diazepine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(furan-2-yl)-3-methyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps:

    Formation of the dibenzo-diazepine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This step may involve the use of furan-2-carboxylic acid or its derivatives, which are coupled to the dibenzo-diazepine core using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Addition of the phenylcarbonyl group: This can be done through Friedel-Crafts acylation using phenylcarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the diazepine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Receptor Binding: It can bind to specific receptors in the body, making it a candidate for drug development.

Medicine

    Pharmacology: The compound is being studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

    Diagnostics: It can be used as a probe in diagnostic assays due to its ability to bind to specific biomolecules.

Industry

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 11-(furan-2-yl)-3-methyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of ion channel function.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with sedative and anxiolytic effects.

    Clonazepam: Another benzodiazepine used for its anticonvulsant properties.

    Lorazepam: A benzodiazepine with anxiolytic and sedative effects.

Uniqueness

11-(furan-2-yl)-3-methyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to the presence of the furan ring and the phenylcarbonyl group, which are not commonly found in other benzodiazepines

Properties

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

5-benzoyl-6-(furan-2-yl)-9-methyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C25H22N2O3/c1-16-14-19-23(21(28)15-16)24(22-12-7-13-30-22)27(20-11-6-5-10-18(20)26-19)25(29)17-8-3-2-4-9-17/h2-13,16,24,26H,14-15H2,1H3

InChI Key

CDCCTBKHXGWFTL-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=CC=CO5)C(=O)C1

Origin of Product

United States

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